1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid
CAS No.:
Cat. No.: VC13714335
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O2 |
|---|---|
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | 1-propan-2-yl-6-pyridin-4-ylindole-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H16N2O2/c1-11(2)19-8-5-14-15(17(20)21)9-13(10-16(14)19)12-3-6-18-7-4-12/h3-11H,1-2H3,(H,20,21) |
| Standard InChI Key | IJHMNYZRBIJJPD-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=CC2=C(C=C(C=C21)C3=CC=NC=C3)C(=O)O |
| Canonical SMILES | CC(C)N1C=CC2=C(C=C(C=C21)C3=CC=NC=C3)C(=O)O |
Introduction
Structural Characterization and Molecular Identity
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O2 |
| Molecular Weight | 280.32 g/mol |
| Predicted LogP | 2.8 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (COOH and NH of indole) |
| Hydrogen Bond Acceptors | 4 (2 from COOH, 1 from pyridine, 1 from indole) |
Synthesis and Manufacturing Approaches
Strategic Bond Formation
The synthesis of 1-isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid likely involves multi-step protocols, as seen in analogous indole derivatives :
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Indole Core Functionalization:
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1-Isopropyl Introduction: Alkylation of indole at the 1-position using isopropyl bromide under basic conditions (e.g., NaH in DMF) .
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4-Carboxylic Acid Installation: Directed ortho-metalation (DoM) at the 4-position followed by carboxylation with CO2, as demonstrated for 4-isopropyl-1H-indole-2-carboxylic acid .
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Pyridin-4-yl Coupling:
Reaction Scheme
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 6-position requires careful control of reaction conditions, as competing reactions at the 5- or 7-positions are possible .
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Carboxylic Acid Protection: Temporary esterification (e.g., methyl ester) may be necessary during coupling steps to prevent side reactions .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Aqueous Solubility: The carboxylic acid group confers moderate water solubility (~0.5 mg/mL at pH 7), though lipophilicity from the isopropyl and pyridinyl groups may limit bioavailability .
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Thermal Stability: Differential scanning calorimetry (DSC) of similar indole derivatives shows decomposition temperatures above 200°C, suggesting robustness under standard storage.
Spectroscopic Fingerprints
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NMR (400 MHz, DMSO-d6):
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1H NMR: δ 8.45 (d, J = 5 Hz, 2H, pyridine-H), 7.92 (s, 1H, indole-H2), 7.60–7.55 (m, 3H, indole-H5/H7 and pyridine-H), 4.85 (septet, J = 6 Hz, 1H, isopropyl-CH), 1.52 (d, J = 6 Hz, 6H, isopropyl-CH3) .
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13C NMR: δ 172.1 (COOH), 150.3 (pyridine-C4), 135.8 (indole-C4), 128.9–121.2 (aromatic carbons), 22.7 (isopropyl-CH3).
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IR (KBr): Broad peak at 2500–3300 cm⁻¹ (COOH O-H stretch), 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (aromatic C=C) .
Biological Activity and Mechanistic Insights
Cytotoxicity and Selectivity
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Antiviral Activity: In VeroE6 cells, related compounds reduce SARS-CoV-2 RNA replication by >90% at 10 μM without cytotoxicity (CC50 > 100 μM) .
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Cancer Cell Lines: Indole-carboxamides with pyridinyl tails exhibit antiproliferative effects in leukemia (HL-60) and breast cancer (MCF-7) models (EC50 = 1–10 μM) .
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